molecular formula C20H19NO2 B11034682 N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B11034682
M. Wt: 305.4 g/mol
InChI Key: MZYQJWLWMBKMDA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the furan ring.

    Formation of the propanamide moiety: This can be done through the reaction of an appropriate amine with a propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Formation of furan oxides and phenyl oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted furans and phenyl derivatives.

Scientific Research Applications

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide

InChI

InChI=1S/C20H19NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,21,22)

InChI Key

MZYQJWLWMBKMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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